molecular formula C28H24N4O5 B2449677 methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate CAS No. 868148-02-1

methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate

Cat. No.: B2449677
CAS No.: 868148-02-1
M. Wt: 496.523
InChI Key: HLZMWTMWYUCFQJ-UHFFFAOYSA-N
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Description

Methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate is a useful research compound. Its molecular formula is C28H24N4O5 and its molecular weight is 496.523. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

Based on the structure and known activities of similar compounds, it can be inferred that the compound may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors, potentially altering their function and leading to the observed biological effects.

Biochemical Pathways

These could include pathways involved in cell growth and proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activity), oxidative stress (antioxidant activity), viral replication (antiviral activity), and various enzymatic processes (enzyme inhibitory activity) .

Pharmacokinetics

A study on similar compounds suggests that there may be a drop-off in potency between biochemical and cell potency, which could be due to poor cell permeability and/or metabolism .

Result of Action

Based on the pharmacological activities of similar compounds, the compound may induce cell death (in the case of anticancer activity), inhibit microbial growth (antimicrobial activity), reduce pain and inflammation (analgesic and anti-inflammatory activity), protect against oxidative stress (antioxidant activity), inhibit viral replication (antiviral activity), and inhibit enzyme activity (enzyme inhibitory activity) .

Properties

IUPAC Name

methyl 4-[11-(2,4-dimethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O5/c1-34-18-12-13-20(22(14-18)35-2)25-23-24(31-28-29-15-30-32(25)28)19-6-4-5-7-21(19)37-26(23)16-8-10-17(11-9-16)27(33)36-3/h4-15,25-26H,1-3H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZMWTMWYUCFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)C(=O)OC)NC6=NC=NN26)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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